6-(Propylthio)purine
Overview
Description
6-(Propylthio)purine is a derivative of the purine family, which is a vital class of heterocyclic aromatic organic compounds. Purines, including the 6-substituted variants, are key components of nucleic acids and play a significant role in the biochemical processes of life, such as cellular signaling and metabolism. Although the provided papers do not directly discuss 6-(Propylthio)purine, they offer insights into the synthesis, structure, and reactivity of related 6-substituted purine compounds, which can be extrapolated to understand the properties of 6-(Propylthio)purine.
Synthesis Analysis
The synthesis of 6-substituted purines typically involves palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of 4-(purin-6-yl)phenylalanines . Similarly, the synthesis of 6-(β-glycosylamino)purines is achieved through condensation reactions followed by hydrogenation and cyclization . These methods suggest that the synthesis of 6-(Propylthio)purine could potentially be carried out through analogous strategies, such as coupling reactions with appropriate sulfur-containing reagents.
Molecular Structure Analysis
The molecular structure of 6-substituted purines has been studied using X-ray crystallography, revealing coplanar conformations in some derivatives and significant twists in others . This information is crucial for understanding the electronic and steric influences on the reactivity and binding interactions of these molecules. For 6-(Propylthio)purine, the propylthio group would likely introduce steric hindrance and influence the molecule's overall conformation.
Chemical Reactions Analysis
The reactivity of 6-substituted purines can vary significantly depending on the substituent. For instance, 6-(azolyl)purines are versatile substrates for regiospecific alkylation and glycosylation . The presence of a propylthio group in 6-(Propylthio)purine would affect its reactivity, potentially making it a substrate for further chemical modifications, such as oxidation or alkylation.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-substituted purines are influenced by their substituents. For example, 6-(hydroxymethyl)purines exhibit inhibitory activity against adenosine deaminase and have cytostatic activity . The propylthio group in 6-(Propylthio)purine would contribute to its lipophilicity, solubility, and potential biological activity, which could be explored in the context of drug design and medicinal chemistry.
Scientific Research Applications
Anticancer Research
6-(Propylthio)purine derivatives have been explored for their potential as selective anti-cancer agents. For instance, 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-caboxamide derivatives demonstrated potent antiproliferative activity against human cancer cell lines, including A549 lung cancer cells. These compounds exhibited good selectivity between cancer and normal cells, indicating their potential in targeted cancer therapy (Zhao et al., 2018).
Corrosion Inhibition
Purines, including 6-(propylthio)purine derivatives, have been investigated as corrosion inhibitors. In a study involving mild steel in hydrochloric acid solution, purine derivatives showed significant inhibition of both cathodic and anodic processes of steel corrosion. The effectiveness of these inhibitors was attributed to physical adsorption, possibly through pi-stacking interactions between the purine derivatives and the metal surface (Yan et al., 2008).
Modification of Purine Derivatives
The use of purine as a directing group for Pd-catalyzed monoarylation of 6-arylpurines has been explored, providing a new strategy for the modification of 6-arylpurine derivatives. This approach offers a complementary tool for creating nucleoside derivatives and avoids additional synthetic steps (Guo et al., 2011).
Antileishmanial Evaluation
6-Substituted purines, including 6-(propylthio)purine derivatives, have been synthesized and evaluated for their antileishmanial activity. Certain compounds in this series showed promising activity against Leishmania amazonensis promastigotes, indicating their potential in antileishmanial therapy (Braga et al., 2007).
Chemical Properties and Synthesis
Research has been conducted on the chemical properties and synthesis of purines, including 6-(propylthio)purine derivatives. This includes studies on the electron distribution in the purine skeleton, which affects NMR chemical shifts and nuclear spin-spin coupling constants. Such research is crucial for understanding the structure and reactivity of purine derivatives (Lorente-Macías et al., 2018).
Activation of Nuclear Hormone Receptors
The purine anti-metabolite 6-mercaptopurine has been identified as an activator of the orphan nuclear hormone receptor Nurr1. This finding suggests a role for Nurr1 in mediating some antiproliferative effects of 6-mercaptopurine, potentially implicating Nurr1 as a target for leukemia treatment (Ordentlich et al., 2003).
Safety And Hazards
The safety data sheet for 6-(Propylthio)purine provides detailed information on handling, storage, and disposal . It includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
6-propylsulfanyl-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-2-3-13-8-6-7(10-4-9-6)11-5-12-8/h4-5H,2-3H2,1H3,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLUVMLJJNTHSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=NC2=C1NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212047 | |
Record name | Purine, 6-(propylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Propylthio)purine | |
CAS RN |
6288-93-3 | |
Record name | 6-(Propylthio)-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6288-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Propylthio)purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006288933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Propylthio)purine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11595 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Purine, 6-(propylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(PROPYLTHIO)PURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYX84RD9BL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.